molecular formula C7H8ClF2N B6291372 2,6-Difluoro-4-methylaniline hydrochloride CAS No. 2376634-09-0

2,6-Difluoro-4-methylaniline hydrochloride

Cat. No.: B6291372
CAS No.: 2376634-09-0
M. Wt: 179.59 g/mol
InChI Key: JADVGBAJLYLHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methylaniline hydrochloride can be achieved through several methods. One common approach involves the nitration of 2,6-difluorotoluene followed by reduction to form the corresponding aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2,6-Difluoro-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity in nucleophilic substitution reactions, while the methyl group at position 4 influences its steric and electronic properties. These characteristics make it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2,6-difluoro-4-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVGBAJLYLHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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